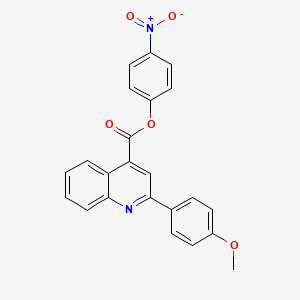

4-Nitrophenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

Description

Properties

IUPAC Name |

(4-nitrophenyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O5/c1-29-17-10-6-15(7-11-17)22-14-20(19-4-2-3-5-21(19)24-22)23(26)30-18-12-8-16(9-13-18)25(27)28/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMTZVMUXCFFDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332381-20-1 | |

| Record name | 4-NITROPHENYL 2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4-Nitrophenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-Nitrophenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroquinoline derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include sulfuric acid, nitric acid, hydrogen gas, and palladium catalysts. Major products formed from these reactions include aminoquinoline derivatives and various substituted quinoline compounds.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research indicates that quinoline derivatives exhibit potent anticancer properties. For instance, compounds similar to 4-nitrophenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate have been evaluated for their ability to inhibit cancer cell proliferation. Studies have shown that such compounds can interfere with key signaling pathways in cancer cells, leading to apoptosis (programmed cell death) .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial activity against various pathogens. The presence of the nitro group is crucial for enhancing the compound's interaction with microbial targets .

Chemical Research

- Building Block for Synthesis : It serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its reactivity allows for various transformations, including oxidation and reduction reactions .

- Reagent in Organic Reactions : The compound is employed as a reagent in various organic reactions due to its ability to participate in substitution reactions, which can lead to the formation of diverse derivatives with tailored properties .

Material Science

- Development of Advanced Materials : The unique electronic properties imparted by the methoxy and nitro groups make this compound suitable for applications in the development of specialized materials, such as organic semiconductors or sensors .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various quinoline derivatives, including this compound. Results indicated that this compound exhibited significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The study found that it demonstrated substantial inhibitory effects, suggesting potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The quinoline core can interact with DNA and proteins, potentially disrupting cellular processes and leading to cell death .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The structural features of quinoline derivatives significantly impact their physicochemical and biological properties. Below is a comparison with key analogues:

Key Observations:

- Electron-Donating vs.

- Substituent Position: In , the nitro group at the 3-position of the phenyl ring (meta) may reduce steric hindrance compared to the target compound’s para-nitro group .

- Functional Groups: Carboxylic acid () and carboxamide () derivatives exhibit higher polarity than ester-based compounds, affecting solubility and metabolic stability.

Biological Activity

4-Nitrophenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a quinoline core, which is known for its diverse biological properties. The presence of a nitrophenyl and methoxyphenyl substituent enhances its pharmacological profile.

Biological Activity Overview

Research indicates that 4-nitrophenyl derivatives, particularly those based on quinoline structures, exhibit a range of biological activities:

- Anticancer Properties : Quinoline derivatives have shown promise as anticancer agents by targeting specific pathways involved in tumor growth and proliferation. Studies have demonstrated that compounds with similar structures can inhibit Bcl-2, a protein that regulates cell death and is often overexpressed in cancer cells .

- Antimicrobial Activity : Compounds featuring quinoline moieties have been evaluated for their antimicrobial properties. For instance, the introduction of various substituents has been linked to enhanced activity against bacterial strains .

- Anti-inflammatory Effects : Some studies suggest that quinoline derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The mechanisms through which this compound exerts its effects are still under investigation. However, several proposed mechanisms include:

- Inhibition of Protein Interactions : Similar compounds have been shown to disrupt protein-protein interactions critical for cancer cell survival, particularly through the inhibition of Bcl-2 family proteins .

- Modulation of Enzyme Activity : The compound may interact with enzymes involved in metabolic pathways, influencing the proliferation and survival of pathogenic organisms .

Case Studies

- Anticancer Activity : A study focusing on quinoline-based heterocycles demonstrated that certain derivatives exhibited significant anti-proliferative effects against Bcl-2 expressing cancer cell lines. The specific compound with a nitrophenyl substituent showed enhanced potency compared to other analogs .

- Antimicrobial Screening : Another investigation assessed various quinoline derivatives against multiple bacterial strains. The presence of nitro and methoxy groups was correlated with increased antimicrobial activity, indicating the importance of these substituents in enhancing efficacy .

- In Vivo Efficacy : In animal models, quinoline derivatives have shown promising results in reducing tumor size and inhibiting metastasis, suggesting potential for development into therapeutic agents for cancer treatment .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to related compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Inhibition of Bcl-2; enzyme modulation |

| Quinoline Derivative A | High | Moderate | Protein interaction disruption |

| Quinoline Derivative B | Low | High | Direct antimicrobial action |

Q & A

Q. Methodological Answer :

- Spectroscopy :

- H/C NMR : Assign methoxy protons (δ ~3.8 ppm, singlet) and nitrophenyl protons (δ 8.2–8.5 ppm, doublets). Correlate carbonyl (C=O) signals at ~165–170 ppm in C NMR .

- IR : Confirm ester C=O stretching (~1720 cm) and nitro group asymmetrical stretching (~1520 cm) .

- X-ray Crystallography : Resolve steric effects from the 4-methoxyphenyl and nitro groups. For example, dihedral angles between quinoline and aryl rings typically range from 15–25°, influencing π-π stacking behavior .

Data Contradiction Tip : If NMR signals suggest unexpected tautomerism, compare with computed spectra (DFT/B3LYP/6-31G*) to validate assignments .

Basic: What are the stability profiles and recommended storage conditions for this compound?

Q. Methodological Answer :

- Stability :

- Thermal : Decomposes above 200°C (DSC/TGA data). Avoid prolonged heating during synthesis .

- Photochemical : Nitro groups may undergo photoreduction; store in amber vials under inert gas (N) .

- Storage : −20°C in desiccated conditions (silica gel). Aqueous solubility is low (<0.1 mg/mL in PBS), so DMSO stock solutions (10 mM) are stable for ≤6 months at −80°C .

Validation : Periodic HPLC-UV analysis (λ = 254 nm) confirms integrity; degradation products elute earlier (hydrolyzed ester intermediates) .

Advanced: How to design experiments to evaluate its biological interactions (e.g., enzyme inhibition)?

Q. Methodological Answer :

- Target Selection : Prioritize enzymes with quinoline-binding pockets (e.g., cytochrome P450, kinases) based on structural analogs .

- Assay Design :

- In vitro inhibition : Use fluorescence-based assays (e.g., CYP3A4 inhibition with 7-benzyloxy-4-trifluoromethylcoumarin substrate). IC values <10 μM suggest high potency .

- Cytotoxicity Screening : MTT assays on HEK-293 or HepG2 cells (48-hour exposure). Compare with positive controls (e.g., doxorubicin) to rule off-target effects .

- Data Interpretation : If IC values conflict between assays, verify solubility (via dynamic light scattering) and test metabolite activity (LC-MS/MS) .

Advanced: What computational strategies predict binding modes and pharmacokinetic properties?

Q. Methodological Answer :

- Docking Studies : Use AutoDock Vina with crystal structures (PDB: 4DQL for CYP450). The nitro group may form H-bonds with Arg105, while the methoxyphenyl moiety engages in hydrophobic interactions .

- ADME Prediction :

Advanced: How to resolve contradictions in reported biological activity data?

Q. Methodological Answer :

- Source Analysis : Cross-check assay conditions (e.g., pH, serum albumin content) that may alter compound bioavailability .

- Structural Confounders :

- Tautomerism : Use N NMR to confirm quinoline protonation states in buffer .

- Impurity Interference : LC-MS purity checks (>98%) rule out side products (e.g., hydrolyzed carboxylate) .

- Statistical Rigor : Apply Bland-Altman plots to compare inter-lab IC variability. Outliers may indicate protocol discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.